

(S,R,S)-AHPC-PEG4-NH2: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG4-NH2
hydrochloride

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(S,R,S)-AHPC-PEG4-NH2, also known by its synonym VH032-PEG4-NH2, is a crucial bifunctional molecule extensively utilized in the field of targeted protein degradation.^{[1][2][3]} As a conjugate of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, and a 4-unit polyethylene glycol (PEG) linker with a terminal amine group, it serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][4][5]}

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.^{[6][7]} The (S,R,S)-AHPC moiety of the molecule provides high-affinity binding to the VHL E3 ligase, while the terminal amine of the PEG4 linker offers a convenient point of attachment for a ligand that binds to a specific POI.^[8] The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.^[4]

This technical guide provides an in-depth overview of the structure, synthesis, and application of (S,R,S)-AHPC-PEG4-NH2 for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for (S,R,S)-AHPC-PEG4-NH2 is presented in the table below. This information is critical for its application in chemical synthesis and biological assays.

Property	Value	References
Molecular Formula	C32H49N5O8S	[1]
Molecular Weight	663.83 g/mol	[1]
CAS Number	2010159-57-4	
Appearance	Light yellow to yellow solid	[8]
Purity	≥95% (HPLC)	
Solubility	Soluble in DMSO	[3]
Storage Temperature	-20°C	

Synthesis of (S,R,S)-AHPC-PEG4-NH2

The synthesis of (S,R,S)-AHPC-PEG4-NH2 is a multi-step process that involves the initial synthesis of the (S,R,S)-AHPC core (the VHL ligand) followed by its conjugation to a protected PEG4-amine linker and subsequent deprotection. While the precise, proprietary synthesis protocols from commercial vendors are not publicly available, a representative experimental protocol based on established chemical principles and published methodologies for similar compounds is outlined below.

Experimental Protocol:

Part 1: Synthesis of the (S,R,S)-AHPC (VHL Ligand) Core

The synthesis of the VHL ligand component, (S,R,S)-AHPC, is a complex process that has been described in the literature. It typically starts from commercially available chiral precursors and involves multiple steps of protection, coupling, and deprotection to achieve the desired stereochemistry.

Part 2: Coupling of (S,R,S)-AHPC with a Protected PEG4-Amine Linker

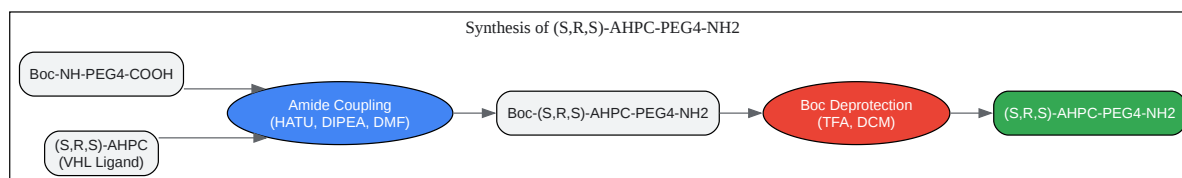
- Materials:
 - (S,R,S)-AHPC (VHL ligand)

- Boc-NH-PEG4-COOH (tert-butyloxycarbonyl protected 4-unit PEG linker with a terminal carboxylic acid)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Procedure:
 - Dissolve (S,R,S)-AHPC (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in anhydrous DMF.
 - Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
 - Add HATU (1.2 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to obtain Boc-protected (S,R,S)-AHPC-PEG4-NH₂.

Part 3: Deprotection of the Terminal Amine

- Materials:
 - Boc-protected (S,R,S)-AHPC-PEG4-NH₂
 - TFA (Trifluoroacetic acid)

- DCM (Dichloromethane)
- Procedure:
 - Dissolve the Boc-protected intermediate in DCM.
 - Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.
 - Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
 - The resulting residue is the trifluoroacetate salt of (S,R,S)-AHPC-PEG4-NH₂. This can be further purified by preparative HPLC to yield the final product.



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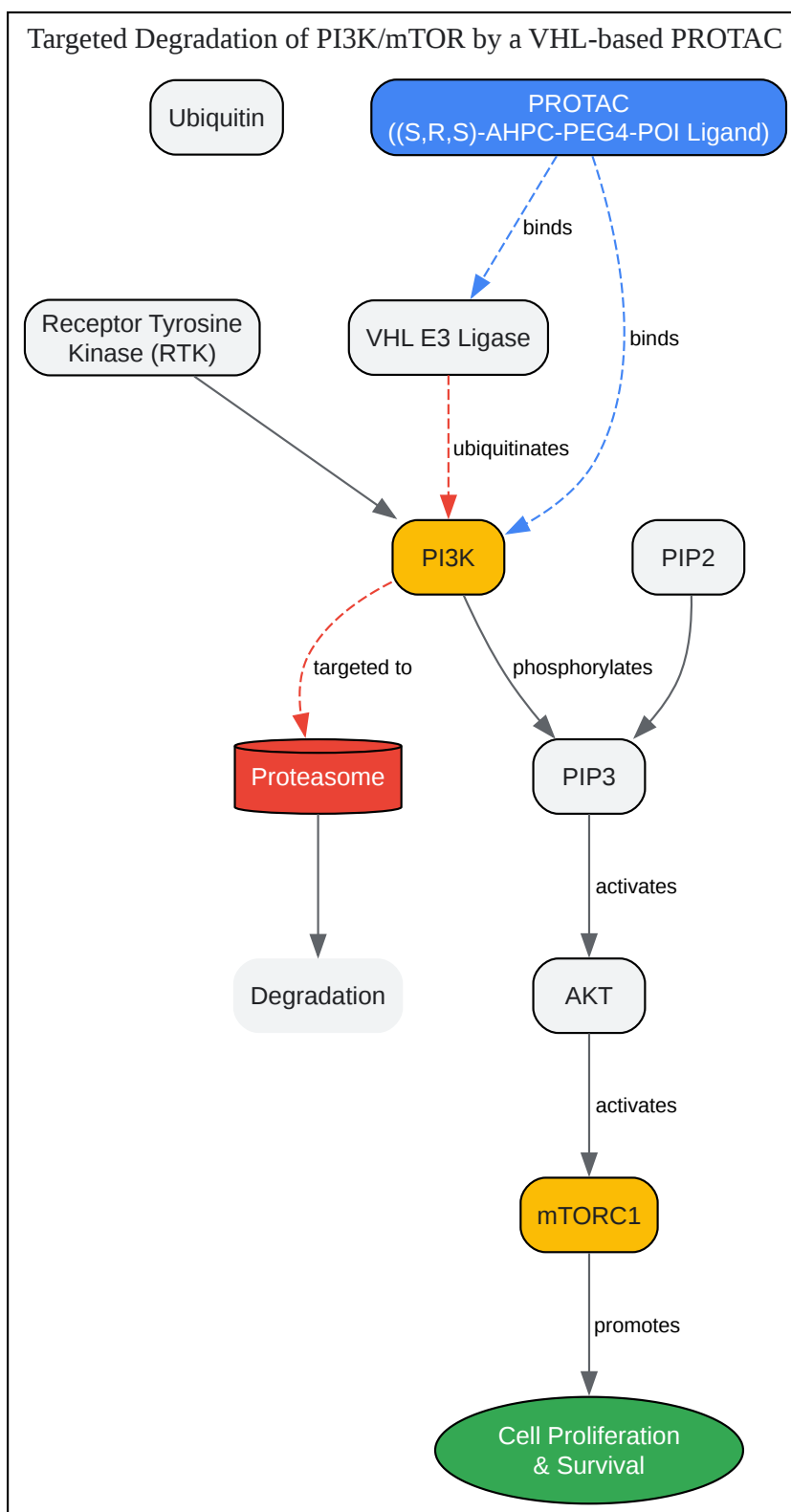
Caption: Synthetic workflow for (S,R,S)-AHPC-PEG4-NH₂.

Application in Targeted Protein Degradation: The PI3K/AKT/mTOR Signaling Pathway

(S,R,S)-AHPC-PEG4-NH₂ is a key component in the construction of PROTACs designed to target and degrade a wide array of proteins implicated in disease. A notable example is the

development of PROTACs that target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

A PROTAC constructed using (S,R,S)-AHPC-PEG4-NH₂ can be designed to specifically bind to and induce the degradation of kinases such as PI3K or mTOR. This leads to the downregulation of the entire signaling cascade, thereby inhibiting cancer cell proliferation, survival, and growth.



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Caption: PROTAC-mediated degradation of PI3K/mTOR.

The diagram above illustrates the mechanism by which a PROTAC utilizing the (S,R,S)-AHPC-PEG4-NH2 linker can induce the degradation of PI3K. The PROTAC simultaneously binds to PI3K (the POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to PI3K, marking it for degradation by the proteasome. The degradation of PI3K disrupts the downstream signaling cascade, leading to a therapeutic effect.

Conclusion

(S,R,S)-AHPC-PEG4-NH2 is a fundamental tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, with a high-affinity VHL ligand and a versatile PEG linker, enables the rational design and synthesis of potent and selective protein degraders. The application of this molecule in targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights its significant potential in the discovery of novel therapeutics for cancer and other diseases. This guide provides a foundational understanding of its synthesis and application to aid in the advancement of this exciting field.

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